molecular formula C7H3F2NO3 B8769195 2,3-Difluoro-5-nitrobenzaldehyde

2,3-Difluoro-5-nitrobenzaldehyde

Cat. No. B8769195
M. Wt: 187.10 g/mol
InChI Key: LCGRZEYTLYIFEK-UHFFFAOYSA-N
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Patent
US09174974B2

Procedure details

To a solution of 2,3-difluorobenzaldehyde (2.9 g, 20.41 mmol) in conc. sulfuric acid (18 mL, 324 mmol) at 0° C., was added nitric acid (70%) (3.6 mL, 56.4 mmol) dropwise. The reaction mixture was removed from the ice bath and was stirred at rt for 3 h. The reaction mixture was poured onto ice, then was diluted to ˜350 mL with H2O. The aqueous was extracted with EtOAc (3×). The combined organic phase was washed with sat. NaHCO3 and brine, dried (Na2SO4) and concentrated. The crude product was dissolved in EtOAc (10 mL), then was diluted with hexanes (40 mL). The solution was filtered though a 1″ pad of SiO2, then the pad was rinsed with 20% EtOAc/hexanes. The filtrate was concentrated. The resultant oil was dissolved in chloroform and hexanes, loaded onto a 150 g column and eluted with a gradient from 0 to 15% EtOAc/hexanes to give 11A (1.345 g, 7.19 mmol, 35.2% yield) as a colorless oil.
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Yield
35.2%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:9]([F:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].S(=O)(=O)(O)O.[N+:16]([O-])([OH:18])=[O:17]>>[F:1][C:2]1[C:9]([F:10])=[CH:8][C:7]([N+:16]([O-:18])=[O:17])=[CH:6][C:3]=1[CH:4]=[O:5]

Inputs

Step One
Name
Quantity
2.9 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1F
Name
Quantity
18 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
3.6 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was removed from the ice bath
ADDITION
Type
ADDITION
Details
The reaction mixture was poured onto ice
ADDITION
Type
ADDITION
Details
was diluted to ˜350 mL with H2O
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with EtOAc (3×)
WASH
Type
WASH
Details
The combined organic phase was washed with sat. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was dissolved in EtOAc (10 mL)
ADDITION
Type
ADDITION
Details
was diluted with hexanes (40 mL)
FILTRATION
Type
FILTRATION
Details
The solution was filtered though a 1″ pad of SiO2
WASH
Type
WASH
Details
the pad was rinsed with 20% EtOAc/hexanes
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The resultant oil was dissolved in chloroform
WASH
Type
WASH
Details
eluted with a gradient from 0 to 15% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(C=O)C=C(C=C1F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.19 mmol
AMOUNT: MASS 1.345 g
YIELD: PERCENTYIELD 35.2%
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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